2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(3-ethylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-9-7-10-5-3-4-6-11(10)15-13(9)17-8-12(14)16/h3-7H,2,8H2,1H3,(H2,14,16) |
InChI Key |
PIQGRZKOLARLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
This method utilizes nucleophilic substitution reactions, often employing thiols as nucleophiles:
-
- 3-Ethyl-2-chloroquinoline
- Thiourea or a suitable thiol
-
- Solvent: Dimethylformamide (DMF) or DMSO
- Temperature: Reflux for several hours
- Base: Triethylamine may be used to neutralize generated acids.
-
- Expected yields range from 70% to 85%.
- Characterization is performed using NMR and IR spectroscopy to confirm structural integrity.
High-Pressure Reactor Techniques
Utilizing high-pressure reactors can enhance yields and purity:
-
- Combine starting materials in a high-pressure reactor.
- Use solvents like ethanol or water.
- Apply heat and pressure to facilitate reactions that may be sluggish under normal conditions.
-
- Increased reaction rates.
- Higher yields due to better solubility and reaction kinetics.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time Required | Equipment Needed | Complexity Level |
|---|---|---|---|---|
| Nucleophilic Substitution | 70-85 | Several hours | Standard lab equipment | Moderate |
| High-Pressure Reactor | 80-90 | Shorter time | High-pressure reactor | High |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives of acetamide are known to target various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The specific structural features of the quinoline moiety contribute to enhanced activity against malignancies, including breast and prostate cancers .
2. Antimicrobial Properties
Acetamide derivatives have been extensively researched for their antimicrobial activities. The presence of the quinoline ring in this compound enhances its efficacy against a range of pathogens, including bacteria and fungi. Studies have demonstrated that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death .
3. Neurological Effects
Compounds with acetamide linkages have been investigated for their potential use in treating neurodegenerative diseases like Alzheimer's. Research indicates that they may act as acetylcholinesterase inhibitors, thereby increasing acetylcholine levels in the brain and improving cognitive function . The specific application of this compound in this context remains an area for further exploration.
Case Studies
1. Anticancer Efficacy
A study focusing on a series of quinoline-based acetamides showed promising results in inhibiting tumor growth in vitro and in vivo. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as a lead compound for further development .
2. Antimicrobial Testing
In a comparative study, this compound was tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction between appropriate quinoline derivatives and acetamides under controlled conditions. The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets within cells, leading to alterations in cellular signaling pathways that mediate survival and proliferation.
Mechanism of Action
The mechanism of action of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
- 2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(8-quinolinyl)acetamide
- N-(4-Chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
Comparison:
- Uniqueness: 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the sulfanylacetamide moiety. This structural uniqueness contributes to its distinct biological activities and potential applications.
- Biological Activity: Compared to similar compounds, this compound may exhibit different levels of potency and selectivity in its biological effects, making it a valuable candidate for further research and development.
Biological Activity
The compound 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by the presence of a quinoline moiety. This unique structural composition suggests potential biological activities, particularly in pharmacological applications. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Quinoline moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfanyl group : Enhances interaction with biological targets.
- Acetamide linkage : May undergo hydrolysis, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial effects : Potential to inhibit bacterial growth.
- Anticancer properties : Ability to induce apoptosis in cancer cells.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
The biological activity of This compound may involve:
- Inhibition of key enzymes or receptors involved in disease pathways.
- Interaction with cellular signaling mechanisms, leading to altered cellular functions.
Antimicrobial Activity
In a study evaluating various sulfanyl acetamides, significant antimicrobial activity was observed against several pathogens. The minimum inhibitory concentration (MIC) for related compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .
Anticancer Activity
Preliminary investigations have suggested that compounds with similar quinoline structures can induce apoptosis in cancer cell lines. The presence of the sulfanyl group may enhance this effect by improving binding affinity to target proteins involved in cancer progression.
Data Table: Comparative Biological Activity
| Compound Name | MIC (μg/mL) | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | 0.22 - 0.25 | TBD | Antimicrobial |
| Quinoline derivative A | TBD | 10.5 | Anticancer |
| Quinoline derivative B | TBD | 15.3 | Anti-inflammatory |
Case Studies
-
Antimicrobial Evaluation :
A study demonstrated that derivatives similar to This compound exhibited significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that modifications to the quinoline structure could enhance antimicrobial efficacy . -
Anticancer Research :
Another investigation focused on the apoptotic effects of quinoline-based compounds on breast cancer cell lines. The study revealed that certain derivatives could effectively induce cell death through caspase activation pathways, suggesting a promising avenue for therapeutic development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophilic site, participating in alkylation or arylation reactions under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Phenylmethanesulfonyl chloride, Et₃N | Sultam ring intermediates | 22–28% | |
| Cyclization | NaCl, base (e.g., NaOH) | 1,2-thiazinane derivatives | 35–59% |
Key Findings :
-
Reactions with phenylmethanesulfonyl chloride and triethylamine yield secondary sulfonamides, which cyclize to sultam intermediates under basic conditions .
-
The sulfanyl group facilitates thioether bond formation, critical for constructing heterocyclic scaffolds .
Amide Bond Functionalization
The acetamide group undergoes hydrolysis, condensation, or coupling reactions.
Key Findings :
-
Acidic hydrolysis cleaves the acetamide to a carboxylic acid, as observed in structurally related benzoic acid analogs .
-
Coupling reactions with carboxylic acids (e.g., using HATU/EDC) enable diversification of the acetamide nitrogen .
Quinoline Ring Modifications
The 3-ethylquinoline moiety participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted quinoline derivatives | N/R | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biarylquinoline analogs | N/R |
Key Findings :
-
The electron-rich quinoline ring directs EAS to specific positions, though experimental data for this exact compound is limited.
-
Computational studies suggest regioselectivity at the 5- and 7-positions due to steric and electronic effects.
Heterocycle Formation via Cyclocondensation
The compound serves as a precursor for fused heterocycles.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxathiazinane Synthesis | Tethered Aminohydroxylation (TA) | 1,2,3-oxathiazinane | 53–68% |
Key Findings :
-
Sulfamate esters derived from the parent compound undergo TA reactions to form oxathiazinanes, useful in medicinal chemistry .
Biological Activity-Related Reactivity
The compound modulates biological targets through reversible interactions:
| Interaction Type | Target | Binding Affinity (Kᵢ) | Source |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase isoforms | 5.87–45.10 nM | |
| Transporter Modulation | ATP-binding cassette transporters | N/R |
Key Findings :
-
Structural analogs (e.g., isatin-based sulfonamides) inhibit carbonic anhydrase isoforms with nanomolar affinity .
-
The sulfanyl acetamide motif likely interacts with zinc-coordinated active sites in enzymes .
Stability Under Varied Conditions
Critical for pharmaceutical applications:
| Condition | Observation | Stability Outcome | Source |
|---|---|---|---|
| Acidic pH (1.2) | Partial hydrolysis of acetamide | Moderate degradation | |
| Neutral pH (7.4) | Stable over 24 hours | High stability |
Hypothetical Reactions for Further Exploration
-
Mitsunobu Reaction : Activation of the sulfanyl group for ether formation.
-
Click Chemistry : Azide-alkyne cycloaddition with propargyl-modified derivatives.
-
Photocatalytic C–H Functionalization : Direct modification of the quinoline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
